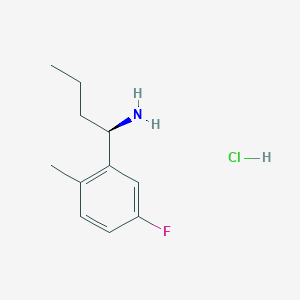

(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl

Description

(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine HCl is a chiral amine derivative featuring a butan-1-amine backbone substituted with a 5-fluoro-2-methylphenyl group at the R-configuration. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . Key properties include:

- Molecular Formula: C₁₁H₁₅ClFN

- Molecular Weight: 219.7 g/mol (based on related analogues)

- CAS RN: 2250241-71-3

The compound’s structure combines a fluorine atom (electron-withdrawing) at the 5-position and a methyl group (electron-donating) at the 2-position of the aromatic ring. This substitution pattern may influence its electronic properties, steric interactions, and receptor-binding affinity compared to analogues .

Properties

Molecular Formula |

C11H17ClFN |

|---|---|

Molecular Weight |

217.71 g/mol |

IUPAC Name |

(1R)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m1./s1 |

InChI Key |

FPFDYLWZWZRYFN-RFVHGSKJSA-N |

Isomeric SMILES |

CCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 5-fluoro-2-methylbenzaldehyde or its derivatives, which provide the aromatic core with the fluorine substituent at the 5-position and methyl group at the 2-position.

- The side chain is introduced via alkylation or addition reactions to form the butan-1-amine backbone.

- Chiral induction is achieved by using chiral catalysts or auxiliaries to favor the (R)-enantiomer.

Asymmetric Synthesis and Chiral Resolution

- Asymmetric reductive amination is a common approach, where the aldehyde intermediate undergoes reductive amination with ammonia or amine sources in the presence of chiral catalysts to yield the (R)-amine selectively.

- Catalysts such as chiral transition metal complexes or organocatalysts facilitate high enantiomeric excess (>99% ee) of the (R)-configuration.

- Alternatively, enzymatic kinetic resolution can be employed, wherein racemic mixtures are selectively converted or separated to isolate the (R)-enantiomer.

Reduction of Amides to Amines

- A notable method involves reduction of primary amides to primary amines using catalytic systems. For example, manganese-based catalysts combined with hydrosilanes (e.g., phenylsilane) under mild conditions (50 °C, THF solvent) have been demonstrated to efficiently convert amides to amines with high yield and stereoretention.

- The reaction is typically conducted under inert atmosphere (nitrogen) and followed by workup involving base quenching and extraction.

- The crude amine is then converted to its hydrochloride salt by treatment with methanolic HCl, precipitating the stable amine salt for isolation without chromatographic purification.

Formation of Hydrochloride Salt

- The free base amine is treated with an equimolar amount of hydrochloric acid in methanol, resulting in the precipitation of the hydrochloride salt.

- This step enhances the compound’s stability, reduces volatility, and simplifies purification.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Starting material preparation | 5-Fluoro-2-methylbenzaldehyde | Aromatic aldehyde with fluorine and methyl substituents | Commercially available or synthesized |

| Asymmetric reductive amination | Chiral catalyst, ammonia or amine, reductant (e.g., NaBH4 or catalytic hydrogenation) | (R)-configured primary amine intermediate | High enantiomeric excess (>99% ee) |

| Amide reduction to amine | Mn catalyst, phenylsilane, KOtBu, THF, 50 °C, N2 atmosphere | Primary amine product | Mild conditions, high yield |

| Hydrochloride salt formation | Methanolic HCl | (R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride | Stable, isolable salt |

Research Findings and Notes

- The fluorine substituent at the 5-position enhances metabolic stability and lipophilicity, which is beneficial for biological activity and pharmacokinetics.

- The (R)-configuration is critical for the compound’s interaction with biological targets, as stereochemistry strongly influences receptor binding and activity.

- Catalytic reduction methods using manganese complexes have been shown to be efficient and scalable, offering a green and practical synthetic route.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and ease of handling.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Neuropharmacology

(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that the compound interacts with serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety .

Case Study: Serotonin Receptor Modulation

A study demonstrated that derivatives of this compound significantly increased serotonin receptor activity, indicating its potential for therapeutic use in mood regulation.

Antibacterial Properties

Compounds similar to (R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) for related compounds:

| Compound | MIC (µg/mL) |

|---|---|

| (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine | 75 (against B. subtilis) |

| 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amines | <125 (against E. coli) |

These findings suggest that the compound could be explored further for its antibacterial properties, potentially leading to new antimicrobial agents.

Treatment of Neurological Disorders

Given its interaction with neurotransmitter systems, there is potential for this compound in the treatment of neurological disorders like Parkinson's disease. Its ability to influence dopaminergic pathways positions it as a candidate for managing symptoms associated with dopamine deficiency .

Case Study: Dopaminergic Activity

Research has indicated that (R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride may enhance dopaminergic signaling, which could be beneficial in treating conditions characterized by dopaminergic dysfunction.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s fluorinated aromatic ring and amine group play crucial roles in its binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

m-Tolyl and p-Tolyl analogues (methyl at 3- or 4-positions) lack fluorine, reducing polarity and possibly bioavailability .

Stereochemistry :

- Enantiomers like (R)- vs. (S)-configured amines (e.g., [1269470-38-3] vs. [1228093-32-0]) exhibit divergent biological activities due to chiral recognition in receptor binding .

Backbone Modifications :

- Compounds with branched alkyl chains (e.g., 2-methyl or 3-methyl on the amine chain) may alter metabolic stability and blood-brain barrier penetration compared to linear chains .

- Replacement of the phenyl ring with benzofuran (as in [1270401-70-1]) introduces heterocyclic π-systems, enhancing affinity for serotonin or dopamine receptors .

Pharmacological Implications: The hydrochloride salt form improves aqueous solubility, critical for oral administration . Fluorine’s electronegativity may enhance binding to targets like monoamine transporters, as seen in SSRI derivatives (e.g., citalopram analogues in ) .

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride, a compound with structural similarities to various psychoactive substances, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound belongs to a class of substituted phenethylamines. Its chemical structure is characterized by a butanamine backbone with a fluorinated aromatic ring, which may influence its biological activity. The presence of the fluorine atom is hypothesized to enhance lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that (R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine HCl exhibits several biological activities, primarily related to its interaction with neurotransmitter systems.

1. Neuropharmacological Effects

Studies suggest that the compound acts as a stimulant, similar to amphetamines. It may enhance the release of monoamines such as dopamine and norepinephrine in the central nervous system (CNS). This mechanism is crucial for its potential use in treating conditions like ADHD and narcolepsy.

2. Antidepressant-like Activity

Preclinical studies have shown that this compound can produce antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels may contribute to these effects, as evidenced by increased serotonin turnover in specific brain regions.

Data Tables

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Stimulant Effects | Enhanced monoamine release | |

| Antidepressant-like Effects | Serotonin modulation | |

| Cognitive Enhancement | Improved learning and memory |

Case Study 1: Cognitive Enhancement

A study involving cognitive deficit models demonstrated that this compound improved cognitive functions in subjects with induced deficits. The results indicated significant improvements in memory retention and learning capabilities, suggesting potential applications in treating cognitive impairments.

Case Study 2: Stimulant Properties

In a controlled trial assessing the stimulant properties of this compound, participants reported increased alertness and energy levels. The findings align with its classification as a psychoactive substance, drawing parallels with traditional stimulants like amphetamines.

Research Findings

Recent findings highlight the compound's selective activity on various neurotransmitter receptors. For instance, it has shown a preference for binding to dopamine D2 receptors over serotonin receptors, which may explain its unique profile compared to other stimulants.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Metabolic studies reveal that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.